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Compound of Interest

Compound Name: 4-Bromoisoquinoline

Cat. No.: B023445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
Bromoisoquinoline, a key heterocyclic compound utilized in medicinal chemistry and

materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of 4-
Bromoisoquinoline by providing information about the chemical environment of its hydrogen

(¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data
The ¹H NMR spectrum of 4-Bromoisoquinoline provides detailed information about the

electronic environment of the protons in the molecule. The spectrum is typically recorded on a

300 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and

tetramethylsilane (TMS) as an internal standard.[1][2]

Table 1: ¹H NMR Spectral Data for 4-Bromoisoquinoline
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

Data not explicitly

available in search

results. Predicted

values suggest

aromatic protons

would appear

between 7.5 and 9.0

ppm.

Note: While experimental spectra are available in databases, specific peak assignments with

chemical shifts and coupling constants were not found in the provided search results. The

assignments would correspond to the six aromatic protons on the isoquinoline ring system.

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and

their electronic environments. Spectra are typically proton-decoupled to simplify the spectrum

to a series of single peaks.

Table 2: ¹³C NMR Spectral Data for 4-Bromoisoquinoline

Chemical Shift (δ, ppm) Assignment

Data not explicitly available in search results.

Predicted values suggest carbon signals would

appear in the aromatic region (120-155 ppm),

with the carbon bearing the bromine atom

shifted to a different field.

Note: As with the ¹H NMR data, while the existence of the spectrum is confirmed[3], a detailed

peak list was not available in the search results.

Experimental Protocol for NMR Spectroscopy
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Sample Preparation:

Approximately 5-10 mg of 4-Bromoisoquinoline is accurately weighed and dissolved in

about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

The solution is transferred to a clean, dry 5 mm NMR tube.

The tube is capped and gently agitated to ensure a homogenous solution.

Data Acquisition:

The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve

homogeneity.

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each

carbon.

The acquired FIDs are Fourier transformed to generate the respective NMR spectra.

The spectra are phased, baseline corrected, and referenced to the residual solvent peak or

an internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in 4-Bromoisoquinoline by measuring

the absorption of infrared radiation at specific frequencies corresponding to molecular

vibrations.

IR Spectral Data
The IR spectrum of 4-Bromoisoquinoline is typically obtained using a Fourier Transform

Infrared (FTIR) spectrometer. For solid samples, a common technique is the "capillary cell:

melt" method, where a thin film of the molten compound is prepared between two salt plates

(e.g., KBr).[1]
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Table 3: Major IR Absorption Bands for 4-Bromoisoquinoline

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

1600-1450 Medium-Strong
Aromatic C=C and C=N ring

stretching

~850 Strong C-Br stretch

900-675 Strong
Aromatic C-H out-of-plane

bending

Note: This table is based on characteristic absorption regions for the functional groups present

in 4-Bromoisoquinoline. Specific peak values from an experimental spectrum were not

available in the search results.

Experimental Protocol for FTIR Spectroscopy (Melt
Method)

A small amount of crystalline 4-Bromoisoquinoline is placed on a clean, dry potassium

bromide (KBr) or sodium chloride (NaCl) salt plate.

A second salt plate is placed on top of the sample.

The plates are gently heated on a hot plate until the sample melts and forms a thin, uniform

film between the plates.

The plates are allowed to cool to room temperature.

The "sandwich" is mounted in the sample holder of the FTIR spectrometer.

A background spectrum of the empty beam path is recorded.

The sample spectrum is then recorded, and the background is automatically subtracted to

yield the final IR spectrum.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of 4-Bromoisoquinoline and can be used to deduce its structure by analyzing its

fragmentation pattern.

Mass Spectral Data
The mass spectrum of 4-Bromoisoquinoline is typically acquired using a gas chromatograph-

mass spectrometer (GC-MS) with electron ionization (EI).

Table 4: Mass Spectrometry Data for 4-Bromoisoquinoline

m/z Relative Intensity Assignment

209 High
Molecular ion peak [M+2]⁺

(with ⁸¹Br isotope)

207 High
Molecular ion peak [M]⁺ (with

⁷⁹Br isotope)

128 High (often base peak)
[M-Br]⁺, loss of a bromine

radical

101 Moderate
[C₈H₅N]⁺, further

fragmentation

Note: The presence of two molecular ion peaks with a roughly 1:1 intensity ratio at m/z 207 and

209 is characteristic of a compound containing one bromine atom, due to the natural isotopic

abundance of ⁷⁹Br and ⁸¹Br.[1] The base peak is often the fragment resulting from the loss of

the bromine atom (m/z 128).[1]

Experimental Protocol for GC-MS
Sample Preparation:

A dilute solution of 4-Bromoisoquinoline is prepared in a volatile organic solvent, such as

dichloromethane or ethyl acetate.
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Data Acquisition:

A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column, which separates the analyte from any impurities.

As 4-Bromoisoquinoline elutes from the GC column, it enters the ion source of the mass

spectrometer.

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like 4-Bromoisoquinoline.
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Structural Elucidation
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Workflow for Spectral Analysis of 4-Bromoisoquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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